Benzene;2,4,6-trinitrophenol
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Overview
Description
Benzene;2,4,6-trinitrophenol, commonly known as picric acid, is an organic compound with the chemical formula C₆H₃N₃O₇. It is a pale yellow, crystalline solid that is highly explosive. The name “picric” is derived from the Greek word “pikros,” meaning “bitter,” due to its bitter taste. This compound is one of the most acidic phenols and has been used historically in various applications, including as a military explosive, dye, and antiseptic .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzene;2,4,6-trinitrophenol can be synthesized through the nitration of phenol. The process involves treating phenol with concentrated nitric acid and sulfuric acid. The reaction proceeds through the formation of 2-nitrophenol and 4-nitrophenol intermediates, which are further nitrated to form 2,4,6-trinitrophenol .
Industrial Production Methods
Industrial production of this compound typically involves the nitration of phenol using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the safety and efficiency of the process. The product is then purified through recrystallization .
Chemical Reactions Analysis
Types of Reactions
Benzene;2,4,6-trinitrophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different nitro compounds.
Reduction: Reduction of this compound can lead to the formation of aminophenols.
Substitution: It undergoes electrophilic substitution reactions due to the presence of the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin and hydrochloric acid are used.
Substitution: Reagents like bromine water and nitric acid are commonly used for substitution reactions.
Major Products Formed
Oxidation: Various nitro derivatives.
Reduction: Aminophenols.
Substitution: 2,4,6-tribromophenol and other substituted phenols.
Scientific Research Applications
Benzene;2,4,6-trinitrophenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent for detecting metals and in the synthesis of other chemical compounds.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Historically used as an antiseptic and in burn treatments.
Industry: Utilized in the manufacture of explosives, dyes, and rocket fuels
Mechanism of Action
The mechanism of action of Benzene;2,4,6-trinitrophenol involves its ability to undergo electrophilic substitution reactions. The nitro groups attached to the benzene ring increase the electron density, making the compound highly reactive towards electrophiles. This reactivity is exploited in various applications, including its use as an explosive and in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Another highly explosive compound with similar nitration properties.
2,4-Dinitrophenol: Less nitrated but shares some chemical properties.
2,4,6-Trinitroaniline: Similar nitration pattern but different functional group.
Uniqueness
Benzene;2,4,6-trinitrophenol is unique due to its high acidity and explosive nature. It is more acidic than phenol and has a higher detonation velocity compared to other nitro compounds. Its ability to form stable salts with metals also distinguishes it from other similar compounds .
Properties
CAS No. |
37437-43-7 |
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Molecular Formula |
C12H9N3O7 |
Molecular Weight |
307.22 g/mol |
IUPAC Name |
benzene;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C6H6/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-2-4-6-5-3-1/h1-2,10H;1-6H |
InChI Key |
JHDRSOHMNFJEFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CC=C1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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